molecular formula C18H17N5O3 B2615681 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034395-88-3

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Katalognummer: B2615681
CAS-Nummer: 2034395-88-3
Molekulargewicht: 351.366
InChI-Schlüssel: CSPIVCWNYKUFMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrimidinone core substituted with a cyclopropyl group at the 4-position, linked via an acetamide bridge to a pyrazine-methyl moiety bearing a furan-3-yl substituent.

Eigenschaften

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-16(9-23-11-22-14(7-17(23)25)12-1-2-12)21-8-15-18(20-5-4-19-15)13-3-6-26-10-13/h3-7,10-12H,1-2,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPIVCWNYKUFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3C_{19}H_{18}N_{4}O_{3}, with a molecular weight of approximately 350.4 g/mol. The structure features a cyclopropyl group, a pyrimidine ring, and a furan-pyrazine moiety, which contribute to its unique biological interactions.

PropertyValue
Molecular FormulaC19H18N4O3C_{19}H_{18}N_{4}O_{3}
Molecular Weight350.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Initial studies suggest that it may act as an inhibitor of specific enzymes related to metabolic processes and cell signaling.

  • Enzyme Inhibition : The compound may inhibit enzymes that play significant roles in cellular metabolism and signaling pathways.
  • Receptor Modulation : It has the potential to modulate receptor activities, influencing processes such as apoptosis and cell proliferation.

Antitumor Activity

Preliminary studies indicate that compounds similar to 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide exhibit significant antitumor properties. For instance, a related compound was found to induce apoptosis in cancer cell lines by arresting the cell cycle at the S phase, leading to mitochondrial dysfunction and activation of apoptotic pathways (caspase activation) .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. The following table summarizes the inhibitory effects observed:

Cell LineIC50 (µM)
HepG26.92
A5498.99
DU1457.89
MCF78.26

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : Research has shown that similar compounds exhibit selective inhibition against myeloperoxidase (MPO), which is implicated in various inflammatory diseases . This suggests that the compound could have therapeutic applications beyond oncology.
  • Preclinical Evaluations : Preclinical evaluations have indicated favorable pharmacokinetic profiles for compounds in this class, supporting their advancement into clinical trials for safety and efficacy assessments .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has been investigated for its potential as a biological agent in various fields, including:

  • Medicinal Chemistry : The compound's structural features allow it to interact effectively with enzymes and receptors, making it a candidate for drug development. Initial studies indicate its ability to act as an inhibitor of specific enzymes involved in metabolic pathways .
  • Pharmacology : Research has shown that the compound may influence pathways related to cell signaling and metabolism. Its unique structure enhances its reactivity and biological activity compared to simpler analogs .
  • Anticancer Research : The compound's ability to modulate cellular signaling pathways suggests potential applications in cancer treatment. Studies are ongoing to evaluate its efficacy against various cancer cell lines .

Case Studies

Several case studies highlight the compound's applications in different research contexts:

  • Case Study 1: Enzyme Inhibition
    A study demonstrated that the compound effectively inhibits specific enzymes linked to cancer progression, suggesting its role in therapeutic strategies aimed at cancer treatment. The mechanism involves binding to the active site of the enzyme, thereby blocking substrate access and reducing enzymatic activity.
  • Case Study 2: Receptor Modulation
    Another investigation focused on the compound's interaction with receptors involved in neurotransmission. Results indicated that it could act as an inverse agonist at certain receptors, potentially offering new avenues for treating neurological disorders .

Analyse Chemischer Reaktionen

Hydrolysis of the Acetamide Bond

The amide bond in the molecule undergoes hydrolysis under acidic or basic conditions, forming a carboxylic acid and an amine derivative. This reaction is critical for understanding metabolic pathways and degradation products.

Reaction Conditions :

Condition Reagents Products
Acidic (pH < 3)HCl (1M), reflux (100°C)2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid + (3-(furan-3-yl)pyrazin-2-yl)methanamine
Basic (pH > 10)NaOH (1M), 80°CSodium salt of acetic acid derivative + free amine

Key Findings :

  • Acidic hydrolysis proceeds faster due to protonation of the amide oxygen, increasing electrophilicity of the carbonyl carbon .

  • Alkaline conditions favor nucleophilic attack by hydroxide ions but require elevated temperatures .

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine-6-one core participates in nucleophilic aromatic substitution (NAS) at the 4-cyclopropyl position or the 2-position oxygen.

Reaction Pathways :

Reagent Site Product
NH₃ (gaseous)C4 (cyclopropyl)4-amino-6-oxopyrimidin-1(6H)-yl derivative
NaSH (ethanolic)C2 (oxygen)Thiolated pyrimidine derivative with cyclopropyl retention

Mechanistic Insights :

  • Electron-withdrawing groups (e.g., cyclopropyl) activate the pyrimidine ring for NAS at C4.

  • Steric hindrance from the cyclopropyl group limits substitution at adjacent positions.

Cycloaddition Reactions Involving the Furan Ring

The furan-3-yl substituent undergoes [4+2] Diels-Alder reactions with dienophiles, enabling functionalization or polymer applications.

Representative Reaction :

Dienophile Conditions Product
Maleic anhydrideToluene, 110°C, 12hEndo-adduct with fused oxabicyclic structure
TetracyanoethyleneRT, DCM, 24hElectron-deficient adduct with retained pyrimidine core

Thermodynamics :

  • Furan’s electron-rich nature drives reactivity with electron-deficient dienophiles.

  • Reaction rates decrease in polar solvents due to solvation effects.

Oxidation of the Furan Moiety

The furan ring is susceptible to oxidative cleavage, forming diketones or carboxylic acids.

Oxidation Pathways :

Oxidizing Agent Conditions Product
O₃ (ozone)-78°C, DCM, then Zn/H₂O3-(2,5-dioxopent-3-en-1-yl)pyrazin-2-yl derivative
KMnO₄ (acidic)H₂SO₄, 60°C3-(carboxypyrazin-2-yl)methyl acetamide + CO₂

Kinetics :

  • Ozonolysis proceeds regioselectively at the furan’s α,β-positions.

  • Strong acidic conditions with KMnO₄ lead to over-oxidation.

Stability Under Physiological Conditions

The compound’s stability in aqueous environments (e.g., buffers, plasma) influences its pharmacokinetic profile.

Degradation Studies :

Condition pH Half-Life (h) Primary Degradation Pathway
Simulated gastric fluid1.22.3 ± 0.5Acid-catalyzed amide hydrolysis
Phosphate buffer7.448.7 ± 3.2Oxidation of furan ring
Human plasma7.412.1 ± 1.8Enzymatic cleavage (esterases)

Implications :

  • Low stability in acidic environments limits oral bioavailability.

  • Plasma esterases may metabolize the compound into inactive fragments .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition or radical-mediated decomposition.

Photolysis Data :

Wavelength (nm) Solvent Products Quantum Yield
254AcetonitrilePyrimidine-furan crosslinked dimer0.15 ± 0.03
365MethanolRadical-derived acetamide fragmentation0.08 ± 0.02

Mechanism :

  • 254 nm light excites the pyrimidine ring, promoting intersystem crossing and dimerization.

  • Longer wavelengths (365 nm) generate singlet oxygen, initiating radical chain reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The pyrimidinone core in the target compound distinguishes it from analogs with pyridazinone or naphthyridine systems. For example:

  • N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide () replaces pyrimidinone with a dichloropyridazinone ring. The electron-withdrawing chlorine atoms and azepane sulfonamide group in this analog likely enhance metabolic stability but reduce solubility compared to the cyclopropyl-pyrimidinone system .
Table 1: Heterocyclic Core Comparisons
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrimidinone Cyclopropyl, furan-3-yl-pyrazine ~428.4 (estimated)
N-(3-(Azepan-1-ylsulfonyl)-...)acetamide Pyridazinone 4,5-Dichloro, azepane sulfonamide ~485.3 (calculated)
Goxalapladib 1,8-Naphthyridine Trifluoromethyl, difluorophenyl 718.80

Substituent Effects

  • Cyclopropyl vs. Azepane : The cyclopropyl group in the target compound offers steric hindrance and lipophilicity, which may improve membrane permeability compared to the bulkier azepane sulfonamide in ’s compound .
  • Furan-3-yl vs. Piperidine/Quinoline: The furan-3-yl-pyrazine moiety introduces a heteroaromatic motif that could engage in hydrogen bonding or dipole interactions, contrasting with the piperidine or quinoline groups in and , which prioritize basicity and planar aromatic interactions .

Physicochemical and Bioactivity Insights

  • Solubility : The furan and pyrazine groups in the target compound may confer moderate aqueous solubility, whereas ’s trifluoromethyl-biphenyl substituents in Goxalapladib significantly increase hydrophobicity, aligning with its atherosclerosis application .
  • Therapeutic Potential: While the target compound’s exact target is unspecified, structurally related acetamides in and are protease or kinase inhibitors, suggesting shared mechanisms of action via heterocyclic engagement .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide, and how are intermediates characterized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, and amide coupling. For example, pyrimidinone cores are often synthesized using cyclocondensation of β-keto esters/amides with urea derivatives under acidic conditions . The acetamide linkage is typically formed via coupling reactions using reagents like EDCI/HOBt or DCC in aprotic solvents (e.g., DMF, THF).
  • Characterization : Key intermediates and final products are validated using:
    • 1H/13C NMR : To confirm regiochemistry and substituent integration (e.g., cyclopropyl protons at δ ~1.0–1.5 ppm; furan protons at δ ~6.0–7.5 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular ion peaks (e.g., [M+H]+ or [M–H]–).
    • Elemental Analysis : To confirm purity and stoichiometry (e.g., deviations < 0.3% for C, H, N) .

Q. What spectroscopic and computational techniques are critical for structural elucidation and electronic property analysis?

Methodological Answer:

  • Spectroscopy :
    • FT-IR : Confirms carbonyl stretches (e.g., pyrimidinone C=O at ~1680–1720 cm⁻¹; amide C=O at ~1640–1680 cm⁻¹).
    • UV-Vis : Assesses π→π* transitions in aromatic systems (e.g., pyrazine and furan moieties).
  • Computational Modeling :
    • Density Functional Theory (DFT) : Used to calculate optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Hybrid functionals like B3LYP with basis sets (e.g., 6-31G*) are standard .
    • TD-DFT : Predicts UV-Vis absorption spectra for comparison with experimental data.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts or UV-Vis absorbance)?

Methodological Answer:

  • NMR Discrepancies :
    • Solvent Effects : Simulate NMR shifts using implicit solvent models (e.g., PCM in Gaussian) and compare with experimental DMSO-d6 or CDCl3 data.
    • Tautomerism : Investigate keto-enol or amide rotamer equilibria via variable-temperature NMR or DFT-based conformational analysis .
  • UV-Vis Deviations :
    • Solvent Polarity : Compare experimental spectra in solvents of varying polarity (e.g., ethanol vs. hexane) with TD-DFT calculations incorporating solvent corrections.
    • Aggregation Effects : Conduct concentration-dependent studies to rule out π-stacking or aggregation.

Q. What strategies optimize reaction yields and regioselectivity in pyrimidinone functionalization?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^3 factorial design can optimize cyclocondensation yield by varying HCl concentration, reaction time, and urea equivalents .
  • Regioselective Substitution :
    • Directing Groups : Introduce temporary protecting groups (e.g., Boc on amines) to steer substitution at the 4-position of pyrimidinone.
    • Metal Catalysis : Employ Pd-catalyzed cross-coupling for selective C–H functionalization.

Q. How do structural modifications (e.g., cyclopropyl vs. methyl substituents) impact biological activity or physicochemical properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Cyclopropyl : Enhances metabolic stability by reducing CYP450 oxidation compared to methyl groups.
    • Furan-Pyrazine Motif : Improves π-stacking with aromatic residues in target proteins (e.g., kinases).
  • Property Analysis :
    • LogP : Measure via shake-flask method or predict using software like MarvinSuite.
    • Solubility : Use dynamic light scattering (DLS) or nephelometry in PBS (pH 7.4).

Q. What advanced computational approaches validate the compound’s interaction with biological targets (e.g., molecular docking vs. MD simulations)?

Methodological Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Glide to predict binding poses in enzyme active sites (e.g., kinases).
    • Scoring : Use MM-GBSA to rank binding affinities.
  • Molecular Dynamics (MD) :
    • Simulation Conditions : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes.
    • Binding Free Energy : Calculate via the MM-PBSA method.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.